Propanoic acid, 2-(aminooxy)-, methyl ester

Description

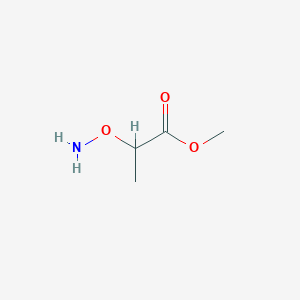

Propanoic acid, 2-(aminooxy)-, methyl ester (CAS: Not explicitly provided in evidence) is an organic compound characterized by a propanoic acid backbone modified with an aminooxy (-O-NH₂) group at the second carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group.

Properties

IUPAC Name |

methyl 2-aminooxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(8-5)4(6)7-2/h3H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXADWCNHRCTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338309 | |

| Record name | Propanoic acid, 2-(aminooxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91666-48-7 | |

| Record name | Propanoic acid, 2-(aminooxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transesterification of β-Aminooxy Propanoic Acid Derivatives

Transesterification represents a cornerstone methodology for introducing methyl ester functionalities into β-aminooxy propanoic acid frameworks. A seminal approach, detailed in patent EP0814083A2, involves the reaction of preformed β-aminooxy propanoic acid esters with methanol under controlled conditions. For instance, the transesterification of 1-methoxy-2-propyl esters with methanol at 80–150°C in the presence of catalytic bases such as morpholine yields the target methyl ester. The process typically employs a 6–8 molar excess of methanol relative to the starting ester to drive the equilibrium toward product formation. Reaction monitoring via chromatographic analysis ensures completion within 1–4 hours, with subsequent cooling to 3–5°C inducing crystallization of the product in yields exceeding 70%.

Key to this method is the avoidance of aqueous workup, which minimizes hydrolysis of the aminooxy group. Instead, the reaction mixture is diluted with methanol post-synthesis, enhancing product purity by precipitating unreacted starting materials. Industrial adaptations of this protocol often employ continuous flow reactors to maintain consistent temperature and pressure, thereby improving reproducibility on multi-kilogram scales.

Alkylation of Hydroxylamine Derivatives

Direct alkylation of hydroxylamine-O-substituted precursors provides a streamlined route to β-aminooxy esters. Research from the University of Louisville demonstrates that treatment of hydroxylamine derivatives with α-bromo propanoic acid esters in the presence of sodium hydroxide (NaOH) in refluxing propanol achieves efficient coupling. The reaction proceeds via an SN2 mechanism, with the hydroxide ion deprotonating hydroxylamine to enhance its nucleophilicity.

Notably, the use of methyltrimethylsilyl dimethylketene acetal as a carboxylate-protecting group prevents undesired side reactions during alkylation. Post-alkylation, acidic workup (e.g., with p-toluenesulfonic acid) removes protecting groups while preserving the aminooxy functionality. This method consistently delivers products with >90% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Oxime Formation via Carbonyl Reactivity

The aminooxy group reacts with carbonyl compounds (e.g., ketones, aldehydes, esters) to form stable oxime linkages. This reaction is foundational in bioconjugation and synthetic chemistry.

Mechanism :

The reaction proceeds through nucleophilic attack of the oxygen atom in the carbonyl group by the aminooxy nitrogen, followed by proton transfer and elimination of water to form the oxime bond.

Conditions :

-

Typically occurs under mild acidic conditions (pH 5–7).

-

Catalysts like pyridine or acetic acid may accelerate the reaction.

Applications :

-

Enzyme inhibition (e.g., targeting carbonyl-dependent enzymes).

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions, yielding the free carboxylic acid.

Mechanism :

-

Basic conditions : Nucleophilic attack by hydroxide (OH⁻) at the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of methanol.

-

Acidic conditions : Protonation of the carbonyl oxygen facilitates attack by water, leading to similar intermediates.

Conditions :

-

Base : Aqueous NaOH or KOH at elevated temperatures.

-

Acid : HCl or H₂SO₄ in aqueous solution.

Oxidation and Reduction Reactions

The aminooxy group undergoes redox transformations, while the ester remains stable under these conditions.

Oxidation :

-

Converts the aminooxy group (-ONH₂) to nitroso (-NO) or nitro (-NO₂) derivatives using oxidizing agents like H₂O₂ or KMnO₄.

Reduction :

-

Reduces the ester group (-COOCH₃) to a primary alcohol (-CH₂OH) using LiAlH₄ or NaBH₄.

Coupling Reactions

The compound participates in peptide coupling reactions, leveraging its ester functionality.

Mechanism :

-

Activated esters (e.g., N-hydroxysuccinimide esters) react with amines or carboxylic acids via carbodiimide coupling (e.g., EDCl) to form amide bonds .

Conditions :

Comparison of Key Reactions

Experimental Findings

-

Oxime Stability : Oxime derivatives formed with this compound exhibit high stability under physiological conditions (pH 7.4, 37°C).

-

Enzyme Inhibition : The oxime formation disrupts carbonyl-dependent enzymatic activity, demonstrating potential in drug discovery.

-

Synthesis Efficiency : Coupling reactions with EDCl/N-hydroxysuccinimide yield amides with >85% efficiency under optimized conditions .

Scientific Research Applications

Propanoic acid, 2-(aminooxy)-, methyl ester, also known as methyl 2-(aminooxy)propanoate, is an organic compound with the molecular formula and a molecular weight of approximately 119.12 g/mol. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a methoxy group, and the alpha carbon is substituted with an aminooxy group. This compound is notable for its potential applications in biochemistry and organic synthesis due to the presence of both ester and aminooxy functionalities, which allow for various modifications.

Applications in Scientific Research

Methyl 2-(aminooxy)propanoate has several applications. It serves as an intermediate in the synthesis of various organic compounds due to its versatile reactivity. The biological activity of methyl 2-(aminooxy)propanoate is primarily attributed to its ability to form stable oxime linkages with carbonyl-containing compounds. This characteristic enables its use in bioconjugation and labeling studies. Additionally, this compound can inhibit enzymes that rely on carbonyl groups for their activity, thereby modulating various biochemical pathways. Such properties make it a valuable tool in biochemical research and drug development.

Role in Organic Synthesis

Methyl 2-(aminooxy)propanoate is used as an intermediate in organic synthesis due to the presence of both ester and aminooxy functional groups. This combination provides versatile reactivity, making it useful in creating a variety of organic compounds.

Applications in Biochemistry

The compound's ability to form stable oxime linkages with carbonyl-containing compounds makes it valuable in bioconjugation and labeling studies. It can also inhibit enzymes that depend on carbonyl groups for their activity, allowing it to modulate biochemical pathways.

Use in Drug Development

Due to its unique properties, methyl 2-(aminooxy)propanoate is a valuable tool in drug development. Its ability to modulate biochemical pathways and form stable linkages makes it useful in creating and studying new drugs.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)propanoate involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit enzymes that rely on carbonyl groups for their activity, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Research Implications and Gaps

- Antioxidant Potential: Aminooxy groups are less studied than phenolic or ketone groups, but their redox activity (e.g., hydroxylamine-like behavior) could be explored for novel antioxidant mechanisms .

- Pharmaceutical Design : The methyl ester group’s role in prodrug delivery (as seen in ) suggests the target compound could be modified for enhanced bioavailability .

- Synthetic Challenges: Aminooxy groups may require protection during synthesis due to their nucleophilic nature, as seen in complex esters () .

Biological Activity

Introduction

Propanoic acid, 2-(aminooxy)-, methyl ester, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminooxy group that may influence its interactions with biological systems. This article reviews the biological activity of this compound based on various studies, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a propanoic acid backbone modified with an aminooxy group and a methyl ester functionality. The presence of these functional groups is significant for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid-based compounds, including derivatives like this compound. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit critical bacterial enzymes such as alanine racemase (Alr) .

Table 1: Antimicrobial Activity of Related Compounds

Enzyme Inhibition

The inhibition of enzymes such as alanine racemase is a critical mechanism through which propanoic acid derivatives exert their biological effects. This enzyme is essential for bacterial cell wall synthesis and is absent in eukaryotic cells, making it an attractive target for antibacterial drug development. Studies have shown that certain analogs can bind to the active site of Alr and inhibit its function, leading to bacterial cell death .

Antioxidant Activity

In addition to antimicrobial properties, some studies suggest that compounds related to propanoic acid may possess antioxidant activities. For instance, propolis extracts containing similar structural components have demonstrated significant antioxidant effects in vitro . This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various propolis extracts, compounds exhibiting structural similarities to propanoic acid were shown to inhibit the growth of Listeria monocytogenes and Bacillus licheniformis effectively. The inhibition zones measured were significant (20-19 mm), indicating strong antibacterial action .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant potential of compounds derived from propanoic acid indicated that these substances could reduce oxidative stress markers in cancerous cells. The results showed that treated cells exhibited reduced levels of reactive oxygen species compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.